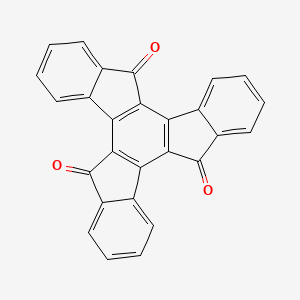

Truxenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H12O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDIUMGCHZHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327556 | |

| Record name | NSC666122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-15-3 | |

| Record name | NSC666122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Truxenone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Truxenone

This compound, a polycyclic aromatic hydrocarbon with a distinctive C3h symmetry, has garnered significant attention in the field of materials science and organic electronics.[1] Its rigid, planar structure, composed of three fluorenone units sharing a central benzene ring, provides a robust scaffold for the development of advanced functional materials.[1] The presence of three carbonyl groups makes the this compound core an electron-accepting unit, a property that is fundamental to its application in electronic devices.[1] This guide provides a comprehensive overview of the core electronic properties of this compound and its derivatives, detailing experimental methodologies for their characterization and exploring their charge transport and energy transfer mechanisms.

Core Electronic Properties

The electronic properties of this compound and its derivatives are pivotal to their performance in organic electronic devices. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy band gap, electron affinity, and ionization potential, are tunable through chemical modification.

HOMO & LUMO Energy Levels and Band Gap

The HOMO and LUMO energy levels are critical in determining the charge injection and transport characteristics of a material, as well as its photophysical properties. The energy difference between the HOMO and LUMO levels defines the material's band gap, which dictates its absorption and emission characteristics.

Table 1: Experimentally Determined and Computationally Calculated Electronic Properties of this compound and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Method | Reference |

| This compound (Tqn) | - | -3.87 | - | - | Cyclic Voltammetry | [2] |

| This compound Derivative (T1A) | -5.67 | -3.07 | 2.60 | 2.12 | DFT (B3LYP/6-31G) | [2] |

| This compound Derivative (T2A) | -5.67 | -3.13 | 2.54 | 2.10 | DFT (B3LYP/6-31G) | [2] |

| This compound Derivative (T3A) | -5.85 | -3.14 | 2.71 | 2.10 | DFT (B3LYP/6-31G*) | [2] |

| This compound Triimide (2a) | -6.98 | -3.87 | 3.11 | - | DFT (B3LYP/6-311++G(d,p)) & CV | [3] |

| This compound Triimide (2b) | -6.98 | -3.88 | 3.10 | - | DFT (B3LYP/6-311++G(d,p)) & CV | [3] |

| This compound Triimide (2c) | -7.05 | -3.92 | 3.13 | - | DFT (B3LYP/6-311++G(d,p)) & CV | [3] |

| This compound Triimide (2d) | -6.97 | -3.87 | 3.10 | - | DFT (B3LYP/6-311++G(d,p)) & CV | [3] |

Note: The electrochemical band gap is estimated from the onsets of oxidation and reduction potentials, while the optical band gap is determined from the onset of the absorption spectrum.

Electron Affinity and Ionization Potential

Electron affinity (EA) and ionization potential (IP) are fundamental properties that quantify the ability of a molecule to accept or lose an electron, respectively. These parameters are directly related to the LUMO and HOMO energy levels. For instance, a series of electron-deficient this compound derivatives have been shown to possess slightly higher electron affinities than the commonly used fullerene acceptor, PCBM.[4]

Charge Transport Properties

The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active materials. Electron and hole mobility are key parameters that describe the ease with which charges move through the material under the influence of an electric field.

Table 2: Charge Mobility of this compound-Based Materials

| Material | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Method | Reference |

| This compound Triimide (2d) | 0.27 | - | Flash-photolysis time-resolved microwave conductivity | [3] |

Note: Data on charge mobility for a wider range of this compound derivatives is an active area of research.

Synthesis and Characterization

The synthesis of this compound can be achieved through the acid-catalyzed triple condensation of indane-1,3-dione.[5] A more recent five-step synthesis starting from 2-methylacetophenone offers milder reaction conditions.[5] Derivatives of this compound are often synthesized via Knoevenagel condensation reactions with various electron-withdrawing groups to tune their electronic properties.[6]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry of this compound Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electron-deficient this compound derivatives and their use in organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of Truxenone from Indane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of truxenone, a significant molecular scaffold, from the readily available precursor indane-1,3-dione. The core of this transformation lies in an acid-catalyzed self-condensation reaction. This document details the underlying reaction mechanism, provides a standardized experimental protocol, and presents quantitative data to inform reaction optimization. Furthermore, this guide explores the burgeoning interest in this compound and its derivatives within the realm of medicinal chemistry and drug development, particularly in the context of oncology. The information is structured to be a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound, with its rigid, planar, and C3-symmetric structure, has garnered considerable attention as a versatile building block in various scientific disciplines. Its unique optoelectronic properties have led to its exploration in the development of organic electronics and functional materials. More recently, the this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives being investigated for a range of biological activities, including potential applications as anticancer agents.

The synthesis of this compound from indane-1,3-dione is a classic example of an acid-catalyzed self-condensation reaction, specifically a trimerization. This process offers a straightforward and efficient route to this complex molecular architecture. Understanding the nuances of this synthesis is critical for researchers aiming to produce this compound and its analogs for further investigation and application.

Reaction Mechanism and Synthesis

The formation of this compound from indane-1,3-dione proceeds through an acid-catalyzed aldol-type self-condensation reaction. The acidic conditions facilitate the enolization of indane-1,3-dione, which then acts as a nucleophile, attacking a protonated molecule of indane-1,3-dione. This process repeats in a cascade, ultimately leading to the cyclized and aromatized this compound core.

Key Reaction Parameters

The efficiency of the this compound synthesis is influenced by several factors:

-

Acid Catalyst: Strong protic acids are essential for this transformation. Methanesulfonic acid is a commonly used and effective catalyst. Other acids such as sulfuric acid and polyphosphoric acid can also be employed, potentially influencing the reaction rate and yield.

-

Temperature: The reaction typically requires elevated temperatures to overcome the activation energy barrier for the condensation and cyclization steps.

-

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting material to the trimeric product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from indane-1,3-dione.

Materials and Equipment

-

Indane-1,3-dione

-

Methanesulfonic acid

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and filtration

-

Solvents for washing (e.g., water, dichloromethane)

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indane-1,3-dione (2.50 g, 17.0 mmol).

-

Carefully add methanesulfonic acid (40 mL) to the flask.

-

Heat the mixture to 110 °C with constant stirring for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 300 mL of water. A precipitate will form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with water and then with a suitable organic solvent (e.g., dichloromethane) to remove any remaining impurities.

-

Dry the purified this compound product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from indane-1,3-dione based on a literature procedure.

| Parameter | Value | Reference |

| Starting Material | Indane-1,3-dione | [1] |

| Catalyst | Methanesulfonic acid | [1] |

| Temperature | 110 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 58% | [1] |

Applications in Drug Development

The rigid, polycyclic core of this compound presents an attractive scaffold for the design of novel therapeutic agents. While research in this area is still emerging, several studies have highlighted the potential of this compound derivatives in drug discovery, particularly in the field of oncology.

The planar nature of the this compound core allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs. Furthermore, the three-fold symmetry of the molecule provides a unique platform for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

While direct clinical applications of this compound are not yet established, the synthesis of various derivatives and their evaluation for antiproliferative activity against cancer cell lines is an active area of research.[1] The development of efficient synthetic routes to this compound and its analogs is therefore a crucial first step in unlocking the therapeutic potential of this fascinating molecular architecture.

Conclusion

The synthesis of this compound from indane-1,3-dione via acid-catalyzed self-condensation is a robust and scalable method for accessing this valuable molecular scaffold. This guide has provided a detailed overview of the reaction, including a plausible mechanism, a practical experimental protocol, and key quantitative data. The growing interest in this compound and its derivatives for applications in drug development underscores the importance of a thorough understanding of its synthesis. Further research into optimizing reaction conditions and exploring the biological activities of novel this compound analogs is warranted and holds significant promise for the future of medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Thermal Stability of Truxenone Compounds

Abstract

This compound and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest in materials science, particularly in the field of organic electronics, due to their unique electronic and optical properties.[1][2][3][4] Their performance in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is intrinsically linked to their physical properties, most notably their solubility and thermal stability.[2] Solubility is a critical factor for solution-based processing and fabrication of thin-film devices, while thermal stability is paramount for ensuring the long-term operational stability and reliability of these devices. This technical guide provides a comprehensive overview of the solubility and thermal stability of this compound compounds, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating important concepts with diagrams.

Solubility of this compound Compounds

The solubility of this compound compounds is highly dependent on the nature of the substituents attached to the core this compound structure. The planar and rigid nature of the unsubstituted this compound core generally leads to poor solubility in common organic solvents. Functionalization of the this compound core is a common strategy to enhance solubility and facilitate processing. For instance, the introduction of flexible alkyl chains or other solubilizing groups can significantly improve solubility in organic solvents.

Quantitative Solubility Data

Quantitative solubility data for specific this compound derivatives is often reported in the context of their application in organic electronics. The following table summarizes available data from the literature.

| Compound/Derivative | Solvent | Solubility | Reference |

| This compound Adducts (T1A, T2A, T3A) | Dichloromethane (DCM) | Soluble (qualitative) | [5] |

| This compound Adducts (T1A, T2A, T3A) | Chloroform | Sufficient for thin-film spin-coating | [6] |

| Truxene derivatives | Most common organic solvents | Good solubility | [2] |

Note: Specific quantitative solubility values for this compound derivatives are not always explicitly reported in the literature and are often described qualitatively as "soluble" or "sparingly soluble." Further investigation into specific derivatives is recommended for precise solubility data.

Experimental Protocol for Solubility Determination

A common method to determine the solubility of a this compound compound involves preparing a saturated solution and measuring the concentration of the dissolved solid.

Materials:

-

This compound compound of interest

-

Selected solvent (e.g., chloroform, dichloromethane, toluene)

-

Scintillation vials or test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the this compound compound to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and place it in a constant temperature bath on a magnetic stirrer. Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Extraction: After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.

-

Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for the this compound compound.

-

Calculation: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the diluted solution. Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for determining the solubility of this compound compounds.

Thermal Stability of this compound Compounds

The thermal stability of this compound derivatives is a crucial parameter for their application in electronic devices, as it dictates their ability to withstand the temperatures required for device fabrication and operation without degrading. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate thermal stability.

Quantitative Thermal Stability Data

The following table presents thermal stability data for some this compound compounds, including their decomposition temperatures (Td), which is often defined as the temperature at which 5% weight loss occurs.

| Compound/Derivative | Decomposition Temp. (Td) at 5% Weight Loss | Melting Point (Tm) / Thermal Transitions | Analysis Technique | Reference |

| Unsubstituted this compound (T) | ~400-410 °C | Distinct thermal transition around 230 °C | TGA, DSC | [5][7] |

| This compound Adduct T1A | > 365 °C | No clear thermal transitions | TGA, DSC | [5][7] |

| This compound Adduct T2A | > 365 °C | No clear thermal transitions | TGA, DSC | [5][7] |

| This compound Adduct T3A | > 365 °C | No clear thermal transitions | TGA, DSC | [5][7] |

| FTr-3PDI-Se | > 400 °C | Not specified | TGA | [2] |

Generally, this compound compounds exhibit good thermal stability, with decomposition temperatures often exceeding 350 °C, making them suitable for use in organic electronic devices.[5]

Experimental Protocols for Thermal Stability Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9][10][11]

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound compound (typically 1-5 mg) into a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

-

Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions.[12][13][14][15]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound compound (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating and Cooling Program: Subject the sample and reference to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

Data Acquisition: Measure and record the differential heat flow between the sample and the reference.

-

Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks, as well as step changes indicative of glass transitions.

References

- 1. Electron-deficient this compound derivatives and their use in organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Electron-deficient this compound derivatives and their use in organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA01653J [pubs.rsc.org]

- 4. [PDF] Efficient this compound-based acceptors for organic photovoltaics | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. s4science.at [s4science.at]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Truxenone-Based N-Type Semiconductors: A Technical Guide

Introduction

Truxenone, a C3-symmetric aromatic ketone, has emerged as a promising building block for the development of high-performance n-type organic semiconductors.[1] Its rigid, planar, and electron-deficient core makes it an excellent candidate for facilitating intermolecular charge transport. The functionalization of the this compound core allows for the fine-tuning of its electronic properties, such as electron affinity and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for efficient electron injection and transport.[2][3] These materials are being explored for a variety of applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-based n-type semiconductors.

Synthesis of this compound Derivatives

The most common method for synthesizing electron-deficient this compound derivatives is the Knoevenagel condensation.[4][6] This reaction involves the condensation of the ketone groups of the this compound core with active methylene compounds, such as ethyl cyanoacetate or malononitrile. The addition of electron-withdrawing groups enhances the n-type characteristics of the resulting molecules. The degree of functionalization (mono-, bis-, or tris-adduct) can be controlled by adjusting the reaction conditions.[7]

Caption: General workflow for the synthesis of this compound derivatives.

Physicochemical Properties

The electronic and optical properties of this compound derivatives are highly dependent on the nature and number of the appended functional groups. These modifications influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affect the charge injection and transport properties.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | LUMO (eV) | HOMO (eV) | Electron Mobility (cm²/Vs) | Thermal Stability (TGA, 5% weight loss) | Reference |

| This compound Triimide (TTI) 2D | -4.07 | - | 0.27 | >350 °C | [2] |

| This compound with decynyl chains | - | - | >1.0 | - | [1][8] |

| T3A (tris-adduct) | -3.13 | -5.67 | - | >365 °C | [3][7] |

| T2A (bis-adduct) | -3.13 | -5.67 | - | >365 °C | [3][7] |

| T1A (mono-adduct) | -3.07 | -5.67 | - | >365 °C | [3][7] |

The multi-imidization of the this compound core has been shown to significantly lower the LUMO energy level, which is a desirable characteristic for n-type semiconductors.[2] The introduction of long alkyl chains can induce self-assembly into well-ordered columnar structures, which facilitates efficient intermolecular charge transport and leads to high electron mobility.[1]

Caption: Energy level diagram of representative this compound derivatives.

Device Fabrication and Performance

This compound-based n-type semiconductors are commonly integrated into organic field-effect transistors (OFETs) to evaluate their charge transport characteristics.[9] The fabrication of these devices typically involves the deposition of the organic semiconductor as a thin film onto a substrate with pre-patterned source, drain, and gate electrodes.

Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.

The performance of OFETs based on this compound derivatives is highly dependent on the molecular structure, film morphology, and device architecture. High electron mobilities have been achieved, demonstrating the potential of these materials for high-performance organic electronics.[1][10]

Table 2: Performance of this compound-Based OFETs

| This compound Derivative | Device Architecture | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |

| This compound Triimide (TTI) 2D | Bottom-gate, top-contact | 0.27 | - | [2] |

| This compound with decynyl chains | - | >1.0 | - | [1] |

Experimental Protocols

1. Synthesis of this compound Triimide (TTI)

This protocol is a general representation based on literature procedures for imide synthesis from ketones.

-

Reactant Preparation: Dissolve this compound and the corresponding amine in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark trap.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction: Reflux the mixture for 24-48 hours, azeotropically removing water.

-

Work-up: After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. OFET Fabrication (Bottom-Gate, Top-Contact)

-

Substrate Cleaning: Clean a heavily n-doped Si wafer with a thermally grown SiO2 layer by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the semiconductor film quality.

-

Semiconductor Deposition: Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform) and spin-coat the solution onto the treated substrate to form a thin film.

-

Annealing: Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

-

Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., Au) through a shadow mask onto the semiconductor film.

3. Characterization Techniques

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, perform CV in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl) in a solution of the compound with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an inert solvent (e.g., dichloromethane).[2]

-

Space-Charge Limited Current (SCLC): To measure the electron mobility, fabricate a device with a diode-like structure (e.g., ITO/ZnO/Truxenone/Al). The mobility is extracted from the current density-voltage (J-V) characteristics in the space-charge limited region.[1]

-

Flash-Photolysis Time-Resolved Microwave Conductivity (FP-TRMC): This technique is used to probe the intrinsic charge carrier mobility in a contactless manner. The sample is excited with a laser pulse, and the change in microwave power absorption is monitored to determine the product of the charge carrier generation yield and the sum of the electron and hole mobilities.[2]

Conclusion

This compound-based molecules represent a versatile class of n-type organic semiconductors with tunable electronic properties and the potential for high charge carrier mobilities. The ability to modify the this compound core through straightforward synthetic procedures allows for the development of materials with tailored characteristics for specific applications in organic electronics. While significant progress has been made, further research is needed to optimize material design, device fabrication, and long-term stability to realize the full potential of these promising materials.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electron-deficient this compound derivatives and their use in organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA01653J [pubs.rsc.org]

- 8. High-Mobility Self-Assembling this compound-Based n-Type Organic Semiconductors [iris.cnr.it]

- 9. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Symmetry of Truxenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Truxenone, a polycyclic aromatic ketone, has garnered significant attention in the fields of materials science and organic electronics due to its unique electronic properties and highly symmetric molecular structure. This guide provides a comprehensive overview of the molecular structure and symmetry of this compound, intended for researchers, scientists, and professionals in drug development. The document details its structural parameters, symmetry elements, and the experimental and computational methodologies used for their determination. A particular focus is placed on its potential applications, stemming from its distinct molecular architecture.

Introduction

This compound, with the chemical formula C₂₇H₁₂O₃, is a large, planar, and highly conjugated molecule.[1] Its structure is characterized by a central benzene ring fused with three indanone fragments, resulting in a propeller-like arrangement. This unique structure imparts a high degree of symmetry and specific electronic characteristics, making it a valuable building block for novel organic materials. Understanding the precise molecular geometry and symmetry of this compound is crucial for predicting its solid-state packing, charge transport properties, and its potential interactions in biological systems.

Molecular Structure

The molecular structure of this compound is fundamentally planar, a consequence of its extensive sp² hybridization. This planarity, combined with its large π-conjugated system, is a key determinant of its electronic and optical properties.

Chemical Composition and Connectivity

-

Molecular Formula: C₂₇H₁₂O₃[1]

-

Molecular Weight: 384.38 g/mol [1]

-

IUPAC Name: 5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione[1]

-

CAS Number: 4430-15-3[1]

The molecule consists of a central benzene ring connected to three five-membered rings, each containing a ketone group. This arrangement forms a rigid and planar core.

Quantitative Structural Data

Obtaining precise experimental bond lengths and angles from single-crystal X-ray diffraction of unsubstituted this compound has proven challenging based on readily available literature. Therefore, the following table presents computationally derived data, which provides a reliable model of the molecular geometry. These calculations are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular structures.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Lengths (Å) | C=O | ~1.22 |

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-C (single) | ~1.47 | |

| **Bond Angles (°) ** | C-C-C (in benzene ring) | ~120 |

| C-C-C (in five-membered ring) | ~108 - 110 | |

| C-C=O | ~125 |

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the functional and basis set used. Experimental verification is recommended for precise structural analysis.

Molecular Symmetry

This compound possesses a high degree of symmetry, which significantly influences its spectroscopic properties and crystal packing. The molecule belongs to the C₃h point group .[2]

The key symmetry elements of this compound are:

-

A C₃ principal rotation axis: Perpendicular to the plane of the molecule and passing through the center of the central benzene ring. A 120° rotation about this axis leaves the molecule unchanged.

-

A horizontal mirror plane (σh): Coincident with the plane of the molecule.

-

An S₃ improper rotation axis: Coincident with the C₃ axis.

The presence of these symmetry elements renders the molecule achiral. However, certain derivatives of this compound, where the C₃h symmetry is broken, can be chiral.

Experimental and Computational Protocols

The determination of this compound's structure and symmetry relies on a combination of experimental techniques and computational modeling.

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed self-condensation of indan-1,3-dione.[3]

Protocol:

-

To a round-bottom flask, add indan-1,3-dione and an excess of a strong acid, such as methanesulfonic acid.[3]

-

Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water to precipitate the crude product.[3]

-

Collect the solid by filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., dichloromethane) to remove impurities.[3]

-

The product can be further purified by recrystallization or sublimation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for characterizing its crystal structure.

General Protocol for Organic Molecules:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, which helps to confirm its connectivity and symmetry.

General Protocol for Polycyclic Aromatic Compounds:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Due to the high symmetry of this compound, a relatively simple spectrum is expected.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the molecular structure, electronic properties, and vibrational spectra of molecules like this compound.

Methodology:

-

Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the lowest energy conformation.

-

Property Calculation: From the optimized geometry, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties (HOMO/LUMO energies) can be calculated.

Applications and Signaling Pathways

The unique molecular structure and electronic properties of this compound make it a promising candidate for various applications, particularly in the field of organic electronics. Its planar structure and extensive π-conjugation facilitate efficient charge transport, making it suitable for use as an electron acceptor in organic photovoltaic (OPV) devices.

This compound in Organic Photovoltaics (OPV)

In a typical bilayer OPV device, this compound can function as the electron-accepting material. The workflow of charge generation in such a device is illustrated below.

Conclusion

References

The Emergence of Truxenone in Organic Electronics: A Technical Primer

An In-depth Guide for Researchers and Scientists on the Initial Investigations of Truxenone-Based Materials in Organic Photovoltaics.

Introduction

The quest for novel, high-performance materials is a driving force in the field of organic electronics. Among the myriad of molecular architectures explored, this compound and its derivatives have emerged as a promising class of electron-deficient compounds. This technical guide delves into the initial investigations of this compound-based materials, primarily as non-fullerene acceptors in organic photovoltaic (OPV) applications. We will explore their synthesis, fundamental properties, and early device performance, providing a comprehensive overview for researchers and professionals in materials science and drug development.

Synthesis of this compound Derivatives

The primary synthetic route employed in the initial studies of electron-deficient this compound derivatives is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, followed by dehydration.[3] In this context, the this compound core acts as the carbonyl-containing starting material, which is reacted with an electron-withdrawing active methylene compound, such as ethyl cyanoacetate, to yield a series of electron-deficient adducts.[1][2]

Experimental Protocol: Synthesis of this compound Adducts (T1A, T2A, T3A)

The following protocol is a generalized procedure based on initial reports for the synthesis of mono-, bis-, and tris-adducts of this compound with ethyl cyanoacetate.[1]

Materials:

-

This compound precursor (T)

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Chloroform

-

Hexane

Procedure:

-

Reaction Setup: A mixture of the this compound precursor and a stoichiometric amount of ethyl cyanoacetate (1:1 for T1A, 1:2 for T2A, and 1:3 for T3A) is dissolved in toluene.

-

Catalysis: A catalytic amount of piperidine is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (typically several hours to a day), with the progress of the reaction monitored by thin-layer chromatography (TLC). Water formed during the reaction is removed using a Dean-Stark apparatus.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a solvent gradient of chloroform and hexane to isolate the desired adducts (T1A, T2A, and T3A).

-

Characterization: The final products are characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their molecular structures.

Physicochemical Properties

The initial studies focused on understanding the thermal, optical, and electrochemical properties of these novel this compound derivatives to assess their suitability for applications in organic electronics.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) were employed to evaluate the thermal stability of the this compound adducts.

Key Findings:

-

The this compound adducts exhibit good thermal stability, with a 5% weight loss observed at temperatures above 365 °C.[1]

-

While the unsubstituted this compound precursor shows a distinct thermal transition, the adducts (T1A, T2A, T3A) display DSC traces with no clear thermal transitions, suggesting a more amorphous nature.[1]

| Compound | 5% Weight Loss Temperature (°C) |

| T1A | > 365 |

| T2A | > 365 |

| T3A | > 365 |

Optical and Electrochemical Properties

The optical and electrochemical properties are crucial in determining the potential of a material for OPV applications. These were investigated using UV-vis spectroscopy and cyclic voltammetry (CV).

Key Findings:

-

The this compound adducts show tunable absorption profiles and significantly higher absorptivities compared to the commonly used fullerene acceptor, PCBM.[4]

-

Cyclic voltammetry revealed that the this compound adducts possess slightly higher electron affinities than PCBM, indicating their potential as strong electron acceptors.[4]

-

The LUMO energy levels for all three adducts were estimated to be around -3.87 to -3.88 eV, which is suitable for efficient charge transfer from common donor materials.[5]

| Compound | HOMO (eV) (calculated) | LUMO (eV) (from CV) | Optical Bandgap (eV) (solid state) |

| T1A | -5.67 | -3.88 | 2.12 |

| T2A | -5.67 | -3.87 | 2.05 |

| T3A | -5.73 | -3.87 | 2.10 |

Application in Organic Photovoltaics

The primary application explored in the initial investigations of these electron-deficient this compound derivatives was as non-fullerene acceptors in organic solar cells.

Device Fabrication and Performance

Bilayer OPV devices were fabricated to evaluate the photovoltaic performance of the this compound adducts, eliminating potential complexities arising from blend morphology in bulk heterojunction devices.[1]

The following is a generalized protocol for the fabrication of an inverted bilayer solar cell using this compound derivatives as the acceptor layer.

Materials and Substrates:

-

Indium tin oxide (ITO)-coated glass substrates

-

Titanium dioxide (TiO₂) precursor solution

-

This compound adduct solution (in a suitable organic solvent like chloroform)

-

Donor material (e.g., Subphthalocyanine - SubPc, or Zinc Phthalocyanine - ZnPc)

-

Molybdenum oxide (MoO₃)

-

Silver (Ag)

Procedure:

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

Electron Transport Layer (ETL) Deposition: A layer of TiO₂ is deposited onto the ITO substrate, typically by spin-coating a precursor solution followed by annealing.

-

Acceptor Layer Deposition: The this compound adduct solution is spin-coated on top of the TiO₂ layer to form the electron-accepting layer.

-

Donor Layer Deposition: The donor material (e.g., SubPc or ZnPc) is then deposited by thermal evaporation in a high-vacuum chamber.

-

Hole Transport Layer (HTL) and Top Electrode Deposition: Finally, a thin layer of MoO₃ and a top contact of Ag are deposited by thermal evaporation to complete the device.

Photovoltaic Performance

The performance of the this compound-based OPV devices was characterized by measuring their current-voltage (J-V) characteristics under simulated solar illumination.

Key Findings:

-

All three this compound adducts functioned as electron acceptors when paired with phthalocyanine-based donors.[1]

-

The devices showed promise, though initial reports indicated that very poor charge transport properties were a limiting factor for this class of materials, as evidenced by low fill factors in OPV devices and the lack of transistor behavior in organic field-effect transistor (OFET) configurations.[1]

| Acceptor | Donor | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |

| T1A | SubPc | 0.45 | 1.80 | 32 | 0.26 |

| T2A | SubPc | 0.45 | 2.11 | 30 | 0.28 |

| T3A | SubPc | 0.45 | 1.95 | 30 | 0.26 |

Challenges and Future Outlook

The initial investigations into this compound-based materials for organic electronics have laid a crucial foundation. While their potential as tunable, strongly absorbing electron acceptors has been demonstrated, the primary challenge identified is their poor charge transport characteristics.[1] This limitation hinders the achievement of high power conversion efficiencies in OPVs and has so far precluded their use in OFETs.

Future research efforts will likely focus on:

-

Molecular Engineering: Modifying the this compound core and its peripheral substituents to improve intermolecular packing and enhance charge mobility.

-

Device Architecture Optimization: Exploring different device structures, such as bulk heterojunctions, and optimizing the processing conditions to improve morphology and performance.

-

Understanding Structure-Property Relationships: Conducting more in-depth studies to correlate the molecular structure of this compound derivatives with their charge transport properties.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Electron-deficient this compound derivatives and their use in organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA01653J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Electron-Deficient Truxenone Derivatives for Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of electron-deficient truxenone derivatives, a promising class of non-fullerene acceptors for organic photovoltaic (OPV) applications. The protocols are designed to be accessible to researchers with a background in organic synthesis and materials science.

Introduction

Electron-deficient this compound derivatives have emerged as viable alternatives to fullerene-based acceptors in OPVs.[1][2] Their tunable electronic properties, strong absorption in the visible spectrum, and potential for solution processing make them attractive for fabricating efficient and stable organic solar cells.[1][2] This document outlines the synthesis of key this compound-based acceptors and the fabrication of bilayer OPV devices.

Synthesis of Thienyl-Substituted this compound Precursor

A common strategy for enhancing the electron-accepting properties of the this compound core is to introduce electron-withdrawing groups and extend the π-conjugation through peripheral modifications. A key precursor for many electron-deficient this compound derivatives is a thienyl-substituted this compound.

Synthetic Workflow

The synthesis of the thienyl-substituted this compound precursor typically involves a Suzuki cross-coupling reaction between a halogenated this compound and a thiophene boronic acid derivative.

Caption: Synthetic workflow for the thienyl-substituted this compound precursor.

Experimental Protocol: Synthesis of 5-hexyl-2-thienyl-substituted this compound (T)

This protocol is adapted from the synthesis of similar this compound derivatives.[3]

Materials:

-

4,9,14-tribromothis compound

-

5-hexylthiophene-2-boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for elution

Procedure:

-

To a degassed solution of 4,9,14-tribromothis compound (1.0 eq) and 5-hexylthiophene-2-boronic acid pinacol ester (3.3 eq) in toluene, add Pd(OAc)₂ (0.1 eq) and PPh₃ (0.4 eq).

-

Add a 2 M aqueous solution of K₂CO₃ (5.0 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add deionized water.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the 5-hexyl-2-thienyl-substituted this compound (T) as a solid.

Synthesis of Electron-Deficient this compound Derivatives via Knoevenagel Condensation

The electron-deficient character of the this compound core is further enhanced by introducing strongly electron-withdrawing groups via a Knoevenagel condensation. This reaction typically involves the this compound precursor and an active methylene compound like malononitrile or ethyl cyanoacetate.[2][3]

Synthetic Workflow

Caption: Synthetic workflow for Knoevenagel condensation on the this compound core.

Experimental Protocol: Synthesis of T1A, T2A, and T3A

This protocol describes the synthesis of mono-, bis-, and tris-adducts (T1A, T2A, and T3A) from the reaction of the thienyl-substituted this compound (T) with ethyl cyanoacetate.[2]

Materials:

-

5-hexyl-2-thienyl-substituted this compound (T)

-

Ethyl cyanoacetate

-

Piperidine

-

Chloroform

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for elution

Procedure:

-

Dissolve the thienyl-substituted this compound (T) (1.0 eq) and ethyl cyanoacetate (3.0-5.0 eq) in chloroform.

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture to reflux and stir for 12-24 hours. The reaction can be monitored by TLC to observe the formation of the different adducts.

-

Cool the reaction mixture to room temperature and wash with deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Separate the mono-, bis-, and tris-adducts (T1A, T2A, and T3A) by column chromatography on silica gel using a hexane/DCM gradient. The different adducts will elute at different polarities.

Characterization Data

The synthesized this compound derivatives should be characterized to confirm their structure and evaluate their properties.

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. |

| Mass Spectrometry | Determination of molecular weight. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability.[2] |

| UV-Vis Spectroscopy | Determination of absorption properties and optical bandgap.[1][2] |

| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels.[1] |

OPV Device Fabrication and Performance

Bilayer solar cells can be fabricated to assess the performance of the synthesized this compound derivatives as acceptor materials.

Device Fabrication Workflow

Caption: Workflow for the fabrication of a bilayer organic solar cell.

Experimental Protocol: Bilayer Device Fabrication

This protocol describes the fabrication of an inverted bilayer solar cell using a this compound derivative as the acceptor and subphthalocyanine (SubPc) as the donor.[1]

Materials and Equipment:

-

Patterned ITO-coated glass substrates

-

Titanium dioxide (TiO₂) precursor solution

-

Synthesized this compound acceptor solution in a suitable solvent (e.g., chloroform)

-

Subphthalocyanine (SubPc)

-

Molybdenum oxide (MoO₃)

-

Silver (Ag)

-

Spin-coater

-

Thermal evaporator

Procedure:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Deposit a layer of TiO₂ onto the ITO substrates.

-

Spin-coat a solution of the this compound acceptor onto the TiO₂-coated substrates.[1]

-

Transfer the substrates to a thermal evaporator.

-

Deposit a layer of the donor material, SubPc, by thermal evaporation.[1]

-

Sequentially deposit a MoO₃ hole-transport layer and a silver (Ag) top contact by thermal evaporation.[4]

Quantitative Data Summary

The following tables summarize key performance parameters of representative electron-deficient this compound derivatives.

Table 1: Thermal and Optical Properties of this compound Derivatives

| Compound | Td (°C, 5% weight loss) | Absorption λmax (nm, solution) | Absorption λmax (nm, film) | Optical Bandgap (eV, film) |

| T1A | >365[2] | - | - | - |

| T2A | >365[2] | - | - | - |

| T3A | >365[2] | - | - | - |

| 2a | 370[3] | 466[3] | 451[4] | 2.05[3] |

| 2b | 375[3] | 436[3] | 415[3] | 2.22[3] |

Table 2: Electrochemical Properties and Device Performance of this compound Derivatives in Bilayer Solar Cells with SubPc Donor

| Acceptor | HOMO (eV) | LUMO (eV) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| T3A | -5.67[1] | -3.19[1] | - | - | - | 0.28[2] |

| 2a | -5.92[3] | -3.73[3] | 0.58[4] | 2.9[4] | 41[4] | 0.7[4] |

| 2b | -5.92[3] | -3.68[3] | 0.45[4] | 1.9[4] | 36[4] | 0.3[4] |

Structure-Property Relationships

The performance of this compound-based OPVs is intrinsically linked to the molecular structure of the acceptor.

Caption: Relationship between molecular structure, properties, and OPV performance.

Conclusion

The synthesis of electron-deficient this compound derivatives offers a versatile platform for developing new non-fullerene acceptors for organic photovoltaics. By tuning the peripheral substituents and the strength of the electron-withdrawing groups, the optical and electrochemical properties of these materials can be tailored to optimize device performance. The protocols provided herein offer a foundation for the synthesis and evaluation of this promising class of materials.

References

Application Notes and Protocols for Truxenone-Based Electron Acceptors in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of truxenone and its derivatives as electron-accepting materials in the active layer of organic solar cells (OSCs).

Introduction to this compound as an Electron Acceptor

This compound, a polycyclic aromatic ketone, has emerged as a promising non-fullerene acceptor (NFA) scaffold for organic photovoltaics.[1][2] Its rigid, planar, and electron-deficient core can be readily functionalized at the peripheral positions to tune its electronic and optical properties.[3][4] this compound-based acceptors offer several advantages over traditional fullerene acceptors, including strong light absorption in the visible region, tunable energy levels for optimal device performance, and the potential for lower-cost synthesis and purification.[1][4] This document outlines the synthesis of representative this compound-based acceptors, detailed procedures for fabricating both bilayer and bulk heterojunction (BHJ) solar cell devices, and standard protocols for their characterization.

Key Performance Parameters of this compound-Based Organic Solar Cells

The performance of organic solar cells is evaluated based on several key metrics. The following tables summarize the performance of various this compound-based electron acceptors in both bilayer and bulk heterojunction (BHJ) device architectures.

Bilayer Device Performance

| Acceptor | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| This compound Derivative 2a | SubPc | 0.86 | 2.1 | 50 | 0.9 | [3] |

| This compound Derivative 2b | SubPc | 0.83 | 1.8 | 48 | 0.7 | [3] |

| This compound Derivative 2a | ZnPc | 0.45 | 3.9 | 50 | 0.9 | [3] |

| This compound Derivative 2b | ZnPc | 0.38 | 3.3 | 36 | 0.5 | [3] |

| PCBM | SubPc | 0.93 | 1.7 | 51 | 0.8 | [3] |

| PCBM | ZnPc | 0.59 | 2.0 | 47 | 0.6 | [3] |

Bulk Heterojunction (BHJ) Device Performance

| Acceptor | Donor | D:A Ratio (w/w) | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| FTr-3PDI-Se | PBDB-T-2Cl | 1.5:1 | 1% CN | 1.12 | 3.6 | 38.9 | 1.6 | [5][6] |

Experimental Protocols

I. Synthesis of this compound-Based Acceptors

This protocol describes a general procedure for the synthesis of a functionalized this compound acceptor via a Suzuki coupling reaction, followed by a Knoevenagel condensation.

Materials:

-

4,9,14-Tribromothis compound

-

5-hexyl-2-thiopheneboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0)

-

Aliquat 336

-

Potassium carbonate (2.0 M solution)

-

Toluene

-

Dichloromethane

-

Methanol

-

Ethyl cyanoacetate

-

Piperidine

-

Chloroform

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve 4,9,14-tribromothis compound (1.0 mmol), 5-hexyl-2-thiopheneboronic acid pinacol ester (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.13 mmol) in toluene (60 ml).[4]

-

Add two drops of Aliquat 336 to the solution.[4]

-

Add a degassed 2.0 M potassium carbonate solution (10 ml).[4]

-

Heat the biphasic mixture to reflux for 24 hours with vigorous stirring under a nitrogen atmosphere.[4]

-

After cooling to room temperature, quench the reaction with water and extract the organic layer with toluene.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent.[4]

-

Further purify the product by recrystallization from a toluene/methanol mixture to yield the functionalized this compound core.[4]

-

-

Knoevenagel Condensation:

-

Dissolve the functionalized this compound core (1.0 mmol) and ethyl cyanoacetate (excess) in chloroform.

-

Add a catalytic amount of piperidine and reflux the mixture overnight.

-

After cooling, wash the reaction mixture with water and dry the organic layer.

-

Remove the solvent under reduced pressure and purify the final this compound-based acceptor by column chromatography.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Truxene Functionalized Star-Shaped Non-fullerene Acceptor With Selenium-Annulated Perylene Diimides for Efficient Organic Solar Cells [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

Application Notes and Protocols for the Fabrication of Truxenone-Based Bilayer Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and characterization of truxenone-based bilayer organic solar cells. The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a foundational resource for researchers developing novel photovoltaic devices.

Introduction

This compound and its derivatives have emerged as a promising class of electron-acceptor materials for organic photovoltaics (OPVs) due to their tunable electronic properties, strong absorption in the visible spectrum, and potential for solution processability. Bilayer heterojunction solar cells offer a straightforward device architecture to investigate the performance of new materials by minimizing the complexities of bulk heterojunction morphology. This document outlines the step-by-step procedures for fabricating inverted bilayer solar cells with a this compound-based acceptor layer and a phthalocyanine donor layer.

Device Architecture

The typical device architecture for a this compound-based bilayer solar cell is an inverted structure, which offers improved stability. The layers are deposited sequentially on a transparent conducting oxide (TCO) coated substrate, such as Indium Tin Oxide (ITO).

A representative device structure is as follows:

ITO / Electron Transport Layer (e.g., TiO₂) / this compound Derivative (Acceptor) / Phthalocyanine (Donor) / Hole Transport Layer (e.g., MoO₃) / Metal Electrode (e.g., Ag)

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the ITO-coated glass substrate is crucial for optimal device performance and reproducibility.

Materials:

-

ITO-coated glass substrates

-

Deionized water

-

Acetone

-

Isopropyl alcohol

-

Nitrogen gas (high purity)

-

UV-Ozone cleaner

Protocol:

-

Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

After sonication, thoroughly rinse the substrates with deionized water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately before use, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues and to improve the work function of the ITO.

Deposition of the Electron Transport Layer (ETL)

A thin layer of titanium dioxide (TiO₂) is commonly used as the electron transport layer in inverted organic solar cells.

Protocol:

-

A solution of a TiO₂ precursor is spin-coated onto the cleaned ITO substrate. Following the spin-coating process, the substrate is annealed at an elevated temperature to form a compact TiO₂ layer.

Deposition of the this compound Acceptor Layer

The this compound derivative is deposited via spin-coating from a solution. The choice of solvent and spin-coating parameters will influence the film thickness and morphology.

Materials:

-

This compound derivative

-

Solvent (e.g., Chloroform or Dichloromethane)

-

Spin-coater

Protocol:

-

Prepare a solution of the this compound derivative in a suitable solvent. The concentration will depend on the specific derivative and desired film thickness, but typically ranges from 5 to 20 mg/mL.

-

Place the ITO/TiO₂ substrate onto the spin-coater chuck.

-

Dispense the this compound solution onto the substrate.

-

Spin-coat the solution at a speed between 1000 and 4000 rpm for 30-60 seconds. The optimal parameters should be determined empirically to achieve the desired film thickness (typically 40-60 nm).

-

Anneal the film on a hotplate if required by the specific this compound derivative's processing conditions.

Deposition of the Phthalocyanine Donor Layer

The donor layer, typically Subphthalocyanine (SubPc) or Zinc Phthalocyanine (ZnPc), is deposited via thermal evaporation in a high-vacuum chamber.

Materials:

-

SubPc or ZnPc powder

-

Thermal evaporation system with a base pressure < 1 x 10⁻⁶ mbar

-

Quartz crystal microbalance (QCM)

Protocol:

-

Place the substrate with the this compound layer into the thermal evaporation chamber.

-

Load the SubPc or ZnPc powder into a suitable evaporation source (e.g., a resistively heated crucible).

-

Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ mbar.

-

Deposit the phthalocyanine layer at a rate of 0.1-0.3 Å/s, monitored by a QCM. The target thickness is typically 20-40 nm.[1]

Deposition of the Hole Transport Layer (HTL) and Metal Electrode

A thin layer of Molybdenum trioxide (MoO₃) is used as a hole transport layer, followed by the deposition of a metal top electrode.

Materials:

-

MoO₃ powder

-

Silver (Ag) or Aluminum (Al) pellets/wire

-

Shadow masks

Protocol:

-

Without breaking vacuum after the donor layer deposition, deposit a thin layer of MoO₃ (typically 5-10 nm) at a deposition rate of 0.1-0.2 Å/s.[1]

-

Through a shadow mask to define the device area, deposit the metal electrode (e.g., Ag or Al) to a thickness of 80-120 nm at a higher deposition rate (e.g., 1-2 Å/s).[1]

Device Characterization

The performance of the fabricated solar cells is evaluated under simulated solar illumination.

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Source measure unit (SMU)

Protocol:

-

Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination.

-

From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Data Presentation

The following table summarizes the performance of bilayer solar cells fabricated with different this compound derivatives and phthalocyanine donors.

| This compound Derivative | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| This compound-2a | SubPc | 0.86 | 2.2 | 52 | 1.0 | [1] |

| This compound-2b | SubPc | 0.88 | 1.9 | 42 | 0.7 | [1] |

| PCBM (Reference) | SubPc | 0.96 | 2.4 | 34 | 0.8 | [1] |

| This compound-2a | ZnPc | 0.44 | 1.9 | 36 | 0.3 | [1] |

| This compound-2b | ZnPc | 0.45 | 1.7 | 35 | 0.3 | [1] |

| PCBM (Reference) | ZnPc | 0.65 | 4.9 | 45 | 1.4 | [1] |

Visualizations

Device Architecture and Fabrication Workflow

The following diagrams illustrate the device architecture and the experimental workflow for the fabrication of this compound-based bilayer solar cells.

Caption: Inverted bilayer solar cell architecture.

Caption: Experimental workflow for device fabrication.

References

Application Notes and Protocols for the Knoevenagel Condensation in the Synthesis of Truxenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis. This nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, provides an efficient route to construct α,β-unsaturated systems. Truxenone, a C3-symmetric polycyclic aromatic ketone, serves as an excellent scaffold for the synthesis of novel functional materials and biologically active molecules. The Knoevenagel condensation of this compound with various active methylene compounds allows for the facile introduction of electron-withdrawing groups, leading to the generation of a diverse library of this compound derivatives with tunable electronic and biological properties.

These derivatives have garnered significant interest in materials science, particularly in the field of organic electronics, where they are explored as n-type semiconductors and electron acceptors in organic photovoltaic devices. Furthermore, emerging research indicates the potential of this compound derivatives as potent anticancer agents, capable of inducing apoptosis in cancer cells through specific signaling pathways.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via the Knoevenagel condensation, along with a summary of their applications and a discussion of their potential biological mechanisms of action.

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives using the Knoevenagel condensation.

Table 1: Synthesis of this compound-Ethyl Cyanoacetate Derivatives

| Product | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| T1A (Mono-adduct) | Ethyl Cyanoacetate | Piperidine | Toluene | 120 | 2 | 75 |

| T2A (Di-adduct) | Ethyl Cyanoacetate | Piperidine | Toluene | 120 | 6 | 65 |

| T3A (Tri-adduct) | Ethyl Cyanoacetate | Piperidine | Toluene | 120 | 24 | 55 |

Table 2: Synthesis of a this compound-Dimalononitrile Derivative

| Product | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound-dimalononitrile | Malononitrile | Piperidine | Chloroform | Reflux | 4 | 85 |

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried prior to use. Solvents and reagents should be of appropriate purity for the intended application. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of this compound-Ethyl Cyanoacetate Derivatives (T1A, T2A, T3A)

This protocol is adapted from Nielsen et al. (2014) and describes a general procedure for the synthesis of mono-, di-, and tri-substituted this compound derivatives with ethyl cyanoacetate.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Piperidine

-

Toluene

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

To a solution of this compound (1.0 equivalent) in toluene, add the desired stoichiometric amount of ethyl cyanoacetate (1.1 equivalents for T1A, 2.2 equivalents for T2A, or 3.3 equivalents for T3A).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to 120 °C and stir for the specified time (2 hours for T1A, 6 hours for T2A, or 24 hours for T3A). A Dean-Stark trap can be used to remove the water formed during the reaction.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to isolate the desired product(s).

Protocol 2: Synthesis of this compound-Dimalononitrile

This protocol outlines the synthesis of a dicyanomethylene-substituted this compound derivative.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Chloroform

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (2.2 equivalents) in chloroform.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold methanol to remove any impurities.

-

Dry the product under vacuum to obtain the pure this compound-dimalononitrile derivative.

Mandatory Visualizations

The following diagrams illustrate the Knoevenagel condensation reaction and a potential signaling pathway for the anticancer activity of this compound derivatives.

Caption: General workflow of the Knoevenagel condensation for synthesizing this compound derivatives.

Caption: Proposed intrinsic apoptosis signaling pathway induced by a this compound derivative.

Applications and Future Directions

Materials Science

This compound derivatives synthesized via the Knoevenagel condensation have demonstrated significant promise as electron-acceptor materials in organic photovoltaics (OPVs). The introduction of electron-withdrawing groups, such as dicyanovinyl or ethyl cyanoacetate moieties, effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the this compound core. This energetic alignment facilitates efficient charge transfer from a donor material upon photoexcitation. The planar and extended π-conjugation of the this compound scaffold also contributes to good charge transport properties. Further research in this area could focus on fine-tuning the electronic properties through the use of different active methylene compounds and peripheral functionalization to optimize device performance and stability.

Drug Development

The exploration of this compound derivatives as anticancer agents is a burgeoning field. The cytotoxic activity of these compounds is believed to be linked to their ability to induce apoptosis in cancer cells. While the precise mechanisms are still under investigation, it is hypothesized that certain this compound derivatives can modulate the expression of key proteins involved in the apoptotic cascade. For instance, they may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases.

Future work in this area should focus on:

-

Synthesis of diverse libraries: Utilizing a wider range of active methylene compounds to generate a broad spectrum of this compound derivatives.

-

In-depth biological evaluation: Screening these derivatives against various cancer cell lines to identify lead compounds.

-

Mechanism of action studies: Elucidating the specific signaling pathways through which the most potent compounds exert their anticancer effects. This will involve techniques such as Western blotting, flow cytometry, and gene expression analysis.

The development of this compound derivatives through the versatile Knoevenagel condensation holds great promise for advancements in both materials science and medicinal chemistry. The detailed protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this exciting class of molecules.